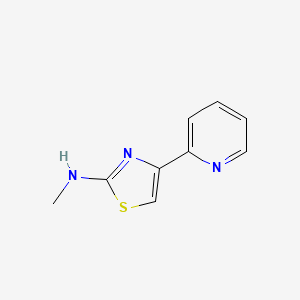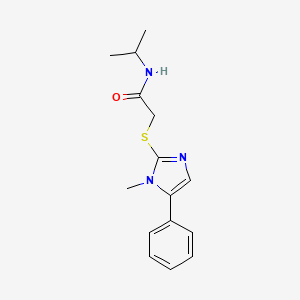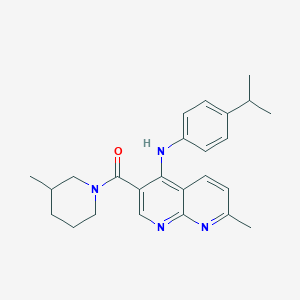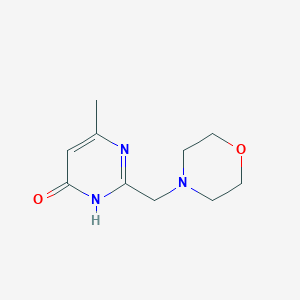
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a crucial enzyme in the PI3K/Akt/mTOR signaling pathway, which plays a critical role in regulating cell growth, proliferation, and survival. The inhibition of PI3K by LY294002 has been widely used in scientific research to investigate the function of this pathway in various cellular processes.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Reactions with Pyridine N-Oxides and Formamide
- The study by Koyama et al. (1977) explored the reactions of pyridine N-oxides with formamide, demonstrating the successful introduction of the carbamoyl group at specific positions on the pyridine ring, which is a fundamental process in the synthesis of complex N-heterocyclic compounds. This foundational work highlights the versatility of pyridine derivatives in organic synthesis (Koyama, Nanba, Hirota, Ohmori, & Yamato, 1977).
Medicinal Chemistry
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
- Degorce et al. (2016) identified a series of 3-quinoline carboxamides as potent and selective inhibitors of the ATM kinase, highlighting their efficacy in disease-relevant models. This class of inhibitors showcases the potential therapeutic applications of quinoline derivatives in cancer treatment (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).
Catalysis and Material Science
Copper(II) Complexes with Quinoline Derivatives
- Research by Choroba et al. (2019) on copper(II) complexes with quinoline derivatives emphasized their antiproliferative activity against cancer cells and catalytic activity in oxidation reactions. These findings illustrate the dual utility of quinoline derivatives in both biological and chemical catalysis applications (Choroba, Machura, Kula, Raposo, Fernandes, Kruszyński, Erfurt, Shul’pina, Kozlov, & Shul’pin, 2019).
Biophysical Applications
Non-Linear Optical (NLO) and Molecular Docking Studies
- Jayarajan et al. (2019) synthesized and characterized novel compounds for their NLO properties and potential in molecular docking, suggesting applications in designing materials with specific optical properties and drug discovery (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-5-4-8-20(23-14)25-21(26)17-13-19(15-9-11-22-12-10-15)24-18-7-3-2-6-16(17)18/h2-13H,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQORYAAQGEOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2805014.png)

![N-(furan-2-ylmethyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2805016.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2805020.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2805023.png)


![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2805030.png)


![N-cyclohexyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2805036.png)
![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)